4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid
Overview
Description
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrimidine derivative through an aminoethyl bridge. The presence of multiple functional groups, including amino, oxo, and carboxylic acid groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid typically involves multi-step organic synthesis. One common approach is the condensation of 2,4,6-triaminopyrimidine with an appropriate aldehyde to form an intermediate Schiff base, followed by reduction to yield the corresponding amine. This amine is then reacted with 4-formylbenzoic acid under reductive amination conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral enzymes, thereby preventing viral replication. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pemetrexed: A chemotherapy drug with a similar pyrimidine structure.
Methotrexate: Another chemotherapy agent with structural similarities.
Folic Acid Derivatives: Compounds with similar biological activities due to their structural resemblance.
Uniqueness
What sets 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
IUPAC Name |
4-[[2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c14-10-9(11(15)20-13(16)19-10)18-8(21)5-17-7-3-1-6(2-4-7)12(22)23/h1-4,17H,5H2,(H,18,21)(H,22,23)(H6,14,15,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRVFOSWNYQAEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NC2=C(N=C(N=C2N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299745 | |
Record name | 4-({2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28951-80-6 | |
Record name | NSC132497 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-({2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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